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Compound of Interest

Compound Name: 6-(3-Fluorophenyl)nicotinonitrile

CAS No.: 1214340-27-8

Cat. No.: B1463627

Get Quote

Synthesis, Characterization, and Medicinal Chemistry
Applications
Chemical Identity & Core Data
6-(3-Fluorophenyl)nicotinonitrile is a biaryl pyridine intermediate used primarily in the

synthesis of complex pharmaceutical agents, including c-MET inhibitors and mGluR5

antagonists. It belongs to the class of 6-aryl-3-cyanopyridines, which serve as privileged

scaffolds in drug discovery due to their ability to engage in

-

stacking and hydrogen bonding within protein active sites.
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Property Specification

IUPAC Name 6-(3-fluorophenyl)pyridine-3-carbonitrile

Common Name 6-(3-Fluorophenyl)nicotinonitrile

CAS Number
Not Widely Listed (Synthesized de novo from

CAS 33252-28-7)

Molecular Formula C₁₂H₇FN₂

Molecular Weight 198.20 g/mol

SMILES N#CC1=CN=C(C2=CC=CC(F)=C2)C=C1

Appearance Off-white to pale yellow solid (Typical)

Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate

Note on CAS Availability: As a specialized research intermediate, this specific isomer often

lacks a dedicated entry in public commercial catalogs. It is routinely synthesized from 6-

Chloronicotinonitrile (CAS 33252-28-7) and 3-Fluorophenylboronic acid (CAS 768-35-4).

Synthesis Strategy: Suzuki-Miyaura Coupling
The most robust route to 6-(3-Fluorophenyl)nicotinonitrile is the palladium-catalyzed cross-

coupling of a 6-halonicotinonitrile with a 3-fluorophenylboronic acid. This method ensures high

regioselectivity and functional group tolerance.

Reaction Scheme
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Figure 1: Palladium-catalyzed synthesis pathway for 6-(3-Fluorophenyl)nicotinonitrile.

Detailed Experimental Protocol
This protocol is adapted from standard methodologies for biaryl nicotinonitriles [1, 2].

Reagents:

Substrate A: 6-Chloronicotinonitrile (1.0 equiv, 138.5 mg)

Substrate B: 3-Fluorophenylboronic acid (1.2 equiv, 168.0 mg)

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, dissolved in min. water)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

Inert Atmosphere Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic

stir bar and a reflux condenser. Purge with Nitrogen (N₂) or Argon for 15 minutes.

Reagent Loading: Add 6-Chloronicotinonitrile, 3-Fluorophenylboronic acid, and Pd(PPh₃)₄ to

the flask under a positive pressure of inert gas.

Solvent Addition: Add degassed 1,4-Dioxane (10 mL) followed by the aqueous K₂CO₃

solution (2M, 2 mL).
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Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring for 12–16

hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting

chloride (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with

Ethyl Acetate (3 x 20 mL).

Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography on silica gel

(Gradient: 0% → 30% EtOAc in Hexanes) to afford the title compound.

Characterization & Quality Control
To validate the identity of the synthesized compound, the following spectroscopic data is

expected based on structural analysis of the 6-arylpyridine motif [3].

Technique
Expected Signal /
Observation

Interpretation

¹H NMR (400 MHz, DMSO-d₆) δ 9.15 (d, J=2.0 Hz, 1H)
H-2 of Pyridine (Deshielded by

N and CN)

δ 8.45 (dd, J=8.0, 2.0 Hz, 1H) H-4 of Pyridine

δ 8.15 (d, J=8.0 Hz, 1H) H-5 of Pyridine

δ 7.90–7.30 (m, 4H)
Aromatic H of 3-Fluorophenyl

ring

¹⁹F NMR δ -112.0 to -114.0 ppm
Distinct singlet (or multiplet) for

Ar-F

LC-MS (ESI+) m/z 199.1 [M+H]⁺ Protonated molecular ion

IR Spectroscopy ~2230 cm⁻¹ Characteristic C≡N stretch
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Medicinal Chemistry Significance
The 6-(3-Fluorophenyl)nicotinonitrile scaffold acts as a bioisostere for other biaryl systems,

offering improved metabolic stability due to the electron-withdrawing nitrile and fluorine groups.

c-MET Inhibition: Biaryl pyridines are key intermediates in the synthesis of c-MET kinase

inhibitors, used in oncology to target tumor proliferation and metastasis. The nitrile group

often serves as a handle for further transformation into amidines or heterocycles (e.g.,

triazoles) [4].

mGluR5 Antagonism: Fluorinated biaryl nitriles are structural analogs to MTEP (3-[(2-methyl-

1,3-thiazol-4-yl)ethynyl]pyridine), a potent mGluR5 antagonist. The 3-fluorophenyl

substitution modulates lipophilicity (LogP) and metabolic clearance without significantly

altering the steric profile compared to a phenyl ring.

Workflow: Derivatization
The nitrile group at position 3 is a versatile synthetic handle.[1][2]
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Figure 2: Downstream synthetic utility of the nitrile handle.

Safety & Handling
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Hazard Identification: The compound contains a nitrile moiety, which may liberate cyanide

under extreme acidic conditions or metabolic processing. Treat as Acutely Toxic

(Oral/Inhalation).

GHS Classification:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

PPE: Wear nitrile gloves, safety goggles, and work within a certified chemical fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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